molecular formula C20H24ClNOS B5029718 4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide

4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide

Cat. No.: B5029718
M. Wt: 361.9 g/mol
InChI Key: JOJGBVLGEWWLAC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a tert-butyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylbenzoyl chloride, which is then reacted with 2-[(3-chlorophenyl)methylsulfanyl]ethylamine under controlled conditions to form the desired benzamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Uniqueness: 4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds

Properties

IUPAC Name

4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNOS/c1-20(2,3)17-9-7-16(8-10-17)19(23)22-11-12-24-14-15-5-4-6-18(21)13-15/h4-10,13H,11-12,14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJGBVLGEWWLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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